molecular formula C6H8N2S2 B1342876 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine CAS No. 61764-33-8

6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine

Cat. No.: B1342876
CAS No.: 61764-33-8
M. Wt: 172.3 g/mol
InChI Key: HSVRMINVNBNVOD-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine is a chemical compound intended for research and development purposes. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds within the thiopyrano[4,3-d]thiazole chemical class are of significant interest in medicinal chemistry and drug discovery research. These fused heterocyclic systems are explored as isosteric mimics of biologically active 4-thiazolidinones . While specific biological data for this exact compound may be limited, structural analogs, particularly thiopyrano[2,3-d]thiazole derivatives, have demonstrated promising pharmacological profiles in scientific studies. Research on these related hybrids has identified potent and selective inhibitors of carbonic anhydrase isozymes CA IX and CA XII, which are established biomarkers and therapeutic targets in various cancer types . Such compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro . The unique combination of the thiazole and thiopyran rings in a single, rigid scaffold is a key feature for creating ligand-target interactions and may enhance selectivity towards biological targets . Researchers value this chemical structure as a versatile building block for developing novel therapeutic agents.

Properties

IUPAC Name

6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c7-6-8-4-1-2-9-3-5(4)10-6/h1-3H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVRMINVNBNVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=C1N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90615006
Record name 6,7-Dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61764-33-8
Record name 6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61764-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90615006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups .

Scientific Research Applications

6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine is a heterocyclic compound featuring a structure that combines thiopyran and thiazole rings. Research into this compound explores its potential in medicinal chemistry, materials science and biological studies.

Scientific Research Applications

This compound has applications in various scientific fields:

  • Medicinal Chemistry This compound is being researched for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
  • Materials Science It is being explored for the development of new materials with unique electronic and optical properties.
  • Biological Studies The compound is used to study its interactions with biological macromolecules and its effects on cellular processes.

Preparation Methods

The synthesis of this compound typically involves the cyclization of precursors under specific conditions. A common method involves reacting 2-aminothiophenol with α,β-unsaturated carbonyl compounds in the presence of a base, usually in a solvent like ethanol or methanol, followed by purification through recrystallization. Industrial production involves scaling up laboratory synthesis methods, optimizing reaction conditions like temperature, pressure, and solvent choice to maximize yield and purity, and potentially using continuous flow reactors and other advanced techniques to enhance efficiency and scalability.

Additional Information

Other names or identifiers for this compound:

  • CAS Number: 61764-33-8
  • Molecular Weight: 172.27100
  • Molecular Formula: C6H8N2S2
  • Synonyms: 4H-Thiopyrano[4,3-d]thiazol-2-amine, 6,7-dihydro-

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Notable Properties
6,7-Dihydro-4H-pyrano[4,3-d]thiazol-2-amine (free base) C₆H₈N₂OS 156.20 315703-52-7 Fused pyran-thiazole, NH₂ at position 2 Moderate lipophilicity, poor water solubility
Hydrochloride salt C₆H₉ClN₂OS 192.67 623931-31-7 Protonated amine (NH₃⁺Cl⁻) Enhanced solubility, stability in aqueous media
6,6-Dimethyl derivative C₈H₁₂N₂OS 184.26 185381-29-7 Two methyl groups at position 6 Increased lipophilicity (logP ~1.0), improved metabolic stability
4H-Chromeno[4,3-d]thiazol-2-amine C₁₀H₈N₂OS 204.25 31877-68-6 Chromene fused to thiazole Enhanced aromaticity, potential π-π interactions
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-amine C₆H₁₀BrN₃S 236.14 1440954-93-7 Thiazolo-pyridine with HBr salt Polar, water-soluble, distinct ring conformation

Key Research Findings

  • Structural Flexibility: Substitutions at position 6 (e.g., methyl groups) significantly alter metabolic stability without compromising synthetic feasibility .
  • Salt vs. Free Base: The hydrochloride salt’s solubility (50 mg/mL in water) makes it preferable for in vitro assays, while the free base is used in lipid-based formulations .
  • Heterocyclic Diversity: Chromeno-thiazole derivatives exhibit fluorescence properties, expanding their utility in biosensing applications .

Biological Activity

6,7-Dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine is a heterocyclic compound characterized by its unique fused ring structure that integrates thiopyran and thiazole elements. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and includes data tables summarizing key studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
IUPAC Name6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-amine
CAS Number61764-33-8
Molecular FormulaC6H8N2S2
Molecular Weight172.27 g/mol
Physical StateSolid
Purity≥ 95%

Synthesis

The synthesis of this compound typically involves cyclization reactions between 2-aminothiophenol and α,β-unsaturated carbonyl compounds under basic conditions. Common solvents include ethanol or methanol. The product is purified through recrystallization methods.

Antimicrobial Activity

Research indicates that derivatives of thiopyrano[4,3-d]thiazole exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values for some derivatives against common pathogens have been reported to be competitive with established antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. Notably:

  • Mechanism of Action : The compound has been shown to inhibit human topoisomerases I and II, enzymes crucial for DNA replication and transcription. This inhibition leads to apoptosis in cancer cells such as MCF-7 (breast cancer) and A2058 (melanoma) cell lines .
  • Case Studies :
    • A study demonstrated that the compound induced cell death in MCF-7 cells by activating intrinsic apoptotic pathways. The IC50 values were determined to be around 1 µM for effective cell death induction .
    • Another investigation highlighted the increased anticancer activity when substituents were added to the thiazole ring structure, suggesting that structural modifications can enhance efficacy against specific cancer types .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways involved in chronic inflammation. This aspect remains an area for further exploration but shows promise for therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

CompoundBiological ActivityUnique Features
ThiazoleAntimicrobialSimpler structure
ThiopyranAnticancerContains a sulfur atom
PyranothiazoleAntifungalCombines pyran and thiazole rings

The fused ring structure of this compound provides it with distinct chemical properties that contribute to its biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6,7-dihydro-4H-thiopyrano[4,3-d]thiazol-2-amine derivatives, and how can reaction conditions be optimized?

  • Methodology : Cyclization reactions involving thiazolidinones or thiazole precursors are widely used. For example, refluxing 2-amino-thiazole derivatives with aldehydes in ethanol/acetic acid (e.g., veratraldehyde) under acidic conditions yields Schiff base intermediates, which can undergo further cyclization . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. glacial acetic acid), and reaction time (5–9 hours) to maximize yields .
  • Key Data : Yields typically range from 70% to 85% when using glacial acetic acid as a catalyst .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound derivatives?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent placement. For instance, downfield shifts at δ 11.29 ppm (1H^{1}\text{H}) and δ 170.4 ppm (13C^{13}\text{C}) indicate NH and carbonyl groups, respectively .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 184.26 g/mol for the base compound) .
  • IR : Absorbance peaks near 1650 cm1^{-1} confirm C=N or C=O bonds .

Q. How are solubility and stability profiles assessed for this compound in pharmacological studies?

  • Methodology :

  • Solubility : Tested in DMSO, ethanol, and water using UV-Vis spectroscopy at λ = 260–300 nm .
  • Stability : Accelerated degradation studies under varying pH (1–13) and temperature (25–60°C) conditions, monitored via HPLC .

Advanced Research Questions

Q. What computational strategies are employed to predict the biological activity of this compound derivatives?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes. Docking scores < -7.0 kcal/mol suggest strong interactions .
  • QSAR Modeling : Parameters such as logP (1.0–2.5) and topological polar surface area (76.4 Å2^2) correlate with bioavailability and membrane permeability .

Q. How can contradictory data in biological assays (e.g., antioxidant vs. cytotoxic effects) be resolved?

  • Methodology :

  • Dose-Response Analysis : Use IC50_{50} values to distinguish therapeutic windows. For example, compounds showing antioxidant activity at 50 µM but cytotoxicity at 100 µM require dose optimization .
  • Mechanistic Studies : ROS scavenging assays (DPPH, ABTS) paired with apoptosis markers (caspase-3 activation) clarify dual functionalities .

Q. What experimental designs are recommended for evaluating the antiexudative activity of this compound in vivo?

  • Methodology :

  • Carrageenan-Induced Edema : Administer 100 mg/kg (i.p.) to rats, measure paw volume with plethysmography at 0, 1, 3, and 5 hours post-injection. Compare to diclofenac (10 mg/kg) .
  • Statistical Analysis : ANOVA with post-hoc Tukey test (p < 0.05) identifies significance .

Critical Analysis of Contradictions

  • Synthetic Yields : Discrepancies in yields (e.g., 70% vs. 85%) often stem from solvent purity or catalyst concentration. Replication under inert atmospheres (N2_2) improves consistency .
  • Biological Activity : Variability in IC50_{50} values may arise from cell line specificity (e.g., MCF-7 vs. HeLa). Standardized protocols (e.g., MTT assay) mitigate this .

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